1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole
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Overview
Description
1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This particular compound is notable for its substitution pattern, where the pyrrole ring is substituted with a 2,6-dimethylphenyl group and two additional methyl groups at positions 2 and 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole can be achieved through various synthetic routes. One common method involves the reaction of 2,6-dimethylphenylamine with 2,5-dimethylfuran in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds through a cyclization mechanism, forming the pyrrole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogenation, nitration, or sulfonation can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄)
Major Products
The major products formed from these reactions include pyrrole oxides, reduced pyrrole derivatives, and various substituted pyrrole compounds.
Scientific Research Applications
1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole: can be compared with other substituted pyrroles, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,6-dimethylphenyl group and additional methyl groups at positions 2 and 5 enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
15898-27-8 |
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Molecular Formula |
C14H17N |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
1-(2,6-dimethylphenyl)-2,5-dimethylpyrrole |
InChI |
InChI=1S/C14H17N/c1-10-6-5-7-11(2)14(10)15-12(3)8-9-13(15)4/h5-9H,1-4H3 |
InChI Key |
DOUAJIXGFGKACP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=CC=C2C)C |
Origin of Product |
United States |
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